Diethyl ((3-nitrophenyl)methylene)dicarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

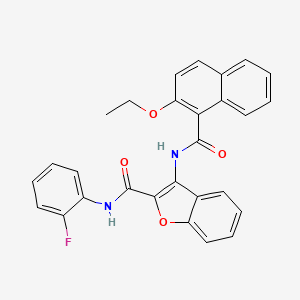

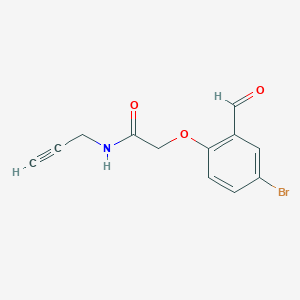

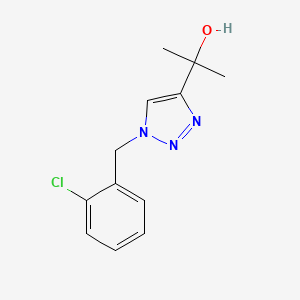

Diethyl ((3-nitrophenyl)methylene)dicarbamate is a complex organic compound. It contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a dicarbamate group, which is derived from carbamic acid and contains two carbamate (O=C(NH2)OR) groups .

Molecular Structure Analysis

The molecular structure of Diethyl ((3-nitrophenyl)methylene)dicarbamate would likely be complex due to the presence of multiple functional groups. The 3-nitrophenyl group would add electron-withdrawing character, which could affect the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl ((3-nitrophenyl)methylene)dicarbamate would depend on its specific structure. Dialkyl carbonates like DMC are generally low in toxicity and high in biodegradability .科学的研究の応用

Magnetic Resonance Imaging (MRI) Contrast Agents

Diethyl ((3-nitrophenyl)methylene)dicarbamate: derivatives, particularly bis(indolyl)methane compounds, have been identified as potential precursors for MRI necrosis-avid contrast agents . These agents are crucial for enhancing the contrast of images in MRI scans, allowing for better visualization of necrotic tissues, which is vital for accurate diagnosis and treatment planning.

Antibacterial and Antifungal Applications

The compound has shown promise in the pharmaceutical field due to its antibacterial and antifungal properties. It’s part of a class of antibiotics with diverse activities, including anti-cancer, antileishmanial, and antihyperlipidemic effects . This broad spectrum of activity makes it a valuable candidate for developing new treatments against various infections.

Parkinson’s Disease Treatment

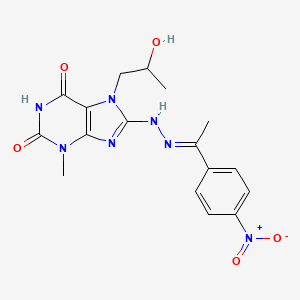

One of the significant applications of Diethyl ((3-nitrophenyl)methylene)dicarbamate is in the synthesis of Entacapone , a drug used in the treatment of Parkinson’s disease . Entacapone acts as a COMT inhibitor, increasing the bioavailability of L-DOPA, thereby enhancing its therapeutic effects for patients suffering from this neurodegenerative condition.

Antiviral Activity

Indole derivatives, including Diethyl ((3-nitrophenyl)methylene)dicarbamate , have been reported to possess antiviral activities. They have been used to develop compounds that show inhibitory activity against influenza A and other viruses . This application is particularly relevant in the context of emerging viral diseases and the ongoing search for effective antiviral drugs.

Anticancer Research

The structural features of Diethyl ((3-nitrophenyl)methylene)dicarbamate make it a candidate for anticancer research. Its derivatives have been explored for their potential to inhibit the growth of cancer cells, offering a pathway to new cancer treatments .

Tuberculosis and Dengue Treatment

Preliminary studies have indicated that derivatives of Diethyl ((3-nitrophenyl)methylene)dicarbamate show in vitro activity against tuberculosis (TB) and dengue . This suggests a possible role in the development of new treatments for these diseases, which are significant global health concerns.

Catalyst Development

The unique structural properties of Diethyl ((3-nitrophenyl)methylene)dicarbamate derivatives make them suitable for use in catalyst development. These compounds can be used to create catalysts that facilitate various chemical reactions, which is essential in the production of numerous chemical products .

Nanomaterials Synthesis

Lastly, the compound’s derivatives have applications in the synthesis of nanomaterials. Due to their unique biological and stimulus-responsive properties, they can be used to create materials with specific functions at the nanoscale, which has implications for technology and medicine .

将来の方向性

作用機序

Target of Action

It is known that similar compounds, such as diethylcarbamazine, are used as anthelmintics, primarily for the treatment of filarial infections . These compounds are highly specific for several parasites .

Mode of Action

It is known that similar compounds, such as diethylcarbamazine, sensitize microfilariae to phagocytosis . This suggests that Diethyl ((3-nitrophenyl)methylene)dicarbamate may interact with its targets in a similar manner, leading to their elimination from the host organism.

Biochemical Pathways

It is known that similar compounds, such as diethylcarbamazine, are involved in the cyclooxygenase pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain.

Pharmacokinetics

Similar compounds, such as diethylcarbamazine, are known to be well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

Similar compounds, such as diethylcarbamazine, are known to have anti-inflammatory effects . They are used to treat conditions such as filarial infections, which involve inflammation and pain .

Action Environment

It is known that similar compounds, such as diethylcarbamazine, are stable under normal storage conditions . Their efficacy may be influenced by factors such as the host’s immune status and the presence of other medications .

特性

IUPAC Name |

ethyl N-[(ethoxycarbonylamino)-(3-nitrophenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6/c1-3-21-12(17)14-11(15-13(18)22-4-2)9-6-5-7-10(8-9)16(19)20/h5-8,11H,3-4H2,1-2H3,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPGYRINEZWSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl ((3-nitrophenyl)methylene)dicarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B3007181.png)

![Ethyl 2-({5-[({[2-(4-chlorophenoxy)ethyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B3007184.png)

![(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B3007195.png)

![6-(tert-Butoxycarbonyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007196.png)